1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyrrolidinylcarbonyl group, and a pyrazolamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole core. This is followed by the introduction of the cyclopentyl and pyrrolidinylcarbonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-cyclopentyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine include:
- 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine
- 1-Cyclopentyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-amino-1-cyclopentylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-11-9-17(10-5-1-2-6-10)15-12(11)13(18)16-7-3-4-8-16/h9-10H,1-8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWZLXJBQUTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)N3CCCC3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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